2-(2,4,6-Trihydroxyphenyl)acetic acid

Antioxidant activity DPPH assay Natural product chemistry

This phloroglucinol-type (1,3,5-trihydroxybenzene) phenylacetic acid (CAS 158519-52-9) is the structurally defined A-ring degradation product of anthocyanins, essential as an analytical reference standard for neutral-pH beverage and thermal processing studies. Unlike the 3,4,5-isomer, its 2,4,6-meta-trihydroxy arrangement prevents ortho-catechol/pyrogallol motifs, fundamentally altering radical scavenging mechanisms and metal-chelation geometry. The acetic acid side chain provides a carboxylate conjugation handle orthogonal to the trihydroxyphenyl adhesion domain, enabling surface immobilization for medical device coatings and biosensor surfaces. For COPD/asthma research, it is the core scaffold for depside libraries targeting IL-8 inhibition. Ensure accurate pathway tracing and scaffold integrity—specify CAS 158519-52-9.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
Cat. No. B15325663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trihydroxyphenyl)acetic acid
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)CC(=O)O)O)O
InChIInChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13)
InChIKeyODPKPOKWWYCUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4,6-Trihydroxyphenyl)acetic acid: Chemical Identity and Core Structural Classification for Research Procurement


2-(2,4,6-Trihydroxyphenyl)acetic acid (CAS 158519-52-9) is a C8H8O5 phenolic acid characterized by a phloroglucinol-type (1,3,5-trihydroxybenzene) core with an acetic acid side chain at the 2-position [1]. It belongs to the phenylacetic acid class of phenolic compounds and is formally a derivative of phloroglucinol, distinguishing it structurally from the more common pyrogallol-type (1,2,3-trihydroxy) phenolic acids such as gallic acid and 3,4,5-trihydroxyphenylacetic acid [2]. The compound has been identified as a specific oxidative degradation product of anthocyanins under neutral pH conditions and serves as a synthetic building block for depside natural products and immobilized bioactive surfaces [3][4].

Why 2-(2,4,6-Trihydroxyphenyl)acetic acid Cannot Be Replaced by Generic Trihydroxyphenylacetic Acid Isomers in Research Applications


Generic substitution among trihydroxyphenylacetic acid isomers is not scientifically valid because hydroxyl group position profoundly dictates radical scavenging mechanism, metal-chelation geometry, and metabolic stability. The 2,4,6-substitution pattern (phloroglucinol-type) presents three hydroxyl groups in a meta-arrangement that cannot form an ortho-catechol or pyrogallol motif, fundamentally altering its redox behavior compared to the 3,4,5-isomer [1]. In a systematic SAR study, 3,4,5-trihydroxyphenylacetic acid was identified as the most potent radical scavenger among eight phenolic acids, while the dihydroxy analog 3,4-dihydroxyphenylacetic acid outperformed it in lipid peroxidation assays, demonstrating that both hydroxyl count and positional arrangement are non-interchangeable determinants of activity [2]. The 2,4,6-isomer further differentiates itself as a specific A-ring-derived anthocyanin degradation marker, a role that no other trihydroxyphenylacetic acid isomer fulfills [3].

Product-Specific Quantitative Evidence for 2-(2,4,6-Trihydroxyphenyl)acetic acid: Direct and Class-Level Comparator Data


DPPH Radical Scavenging Activity of the 2,4,6-Trihydroxyphenylacetic Acid Depside Derivative vs. Jaboticabin

The depside derivative 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid, which contains the 2,4,6-trihydroxyphenylacetic acid core scaffold, demonstrated measurable antiradical activity in the DPPH assay with an IC50 of 61.8 μM, compared to jaboticabin (IC50 = 51.4 μM) tested under identical conditions [1]. This establishes the 2,4,6-trihydroxyphenylacetic acid scaffold as a competent radical-scavenging pharmacophore, though the parent compound without the 3,4-dihydroxybenzoyl esterification has not been independently tested in this assay system.

Antioxidant activity DPPH assay Natural product chemistry

Antiproliferative Activity Against HCT116 Colon Cancer Cells: 2,4,6-Trihydroxyphenylacetic Acid Depside vs. Jaboticabin

In a direct head-to-head comparison from the same study, 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid exhibited selective cytotoxicity against HCT116 colon cancer cells with an IC50 of 30 μM, whereas jaboticabin was cytotoxic to HT29 colon cancer cells (IC50 = 65 μM) [1]. The differential cell-line selectivity between these two structurally related depsides suggests that the 2,4,6-trihydroxyphenylacetic acid core may confer distinct target-cell specificity compared to the methyl-esterified analog.

Cytotoxicity Colon cancer HCT116 Depsides

Anti-Inflammatory Activity via IL-8 Chemokine Inhibition: 2,4,6-Trihydroxyphenylacetic Acid Depside in a Cigarette Smoke Model

2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid significantly inhibited chemokine interleukin (IL)-8 production both before and after cigarette smoke treatment of cells, whereas ellagic acid, another polyphenolic comparator identified from the same Myrciaria vexator fruit extract, was evaluated primarily for MMP-1 inhibition rather than IL-8 modulation [1]. This positions the 2,4,6-trihydroxyphenylacetic acid depside scaffold as a candidate for respiratory inflammation models relevant to COPD, a therapeutic context not addressed by the pyrogallol-type 3,4,5-trihydroxyphenylacetic acid in published studies.

Anti-inflammatory IL-8 COPD Cigarette smoke

Positional Isomer Differentiation: Computed Physicochemical Properties of 2,4,6- vs. 3,4,5-Trihydroxyphenylacetic Acid

Computed physicochemical properties from PubChem reveal measurable differences between 2-(2,4,6-trihydroxyphenyl)acetic acid and its 3,4,5-isomer that are relevant to formulation and bioavailability. The 2,4,6-isomer has a computed XLogP3-AA of 0.3, topological polar surface area (TPSA) of 98 Ų, and 4 hydrogen bond donors [1]. While the 3,4,5-isomer shares the same molecular formula (C8H8O5, MW 184.15), its pyrogallol-type hydroxyl arrangement yields distinct hydrogen-bonding topology and pKa values that affect solubility, membrane permeability, and metal-chelation stoichiometry [2]. The 2,4,6-arrangement positions all three hydroxyl groups meta to each other, precluding ortho-quinone formation, which is a key oxidative pathway for the 3,4,5-isomer.

Physicochemical properties Lipophilicity Drug-likeness Isomer comparison

Unique Identity as an Anthocyanin A-Ring Degradation Marker: Specificity for 2,4,6-Trihydroxyphenylacetic Acid

Under thermal degradation of acylated anthocyanins at pH 7 and 50 °C, 2,4,6-trihydroxyphenylacetic acid is formed as a specific A-ring-derived oxidative fragment alongside 3,5,7-trihydroxycoumarin, while the B-ring yields protocatechuic acid [1]. This degradation pathway is structurally deterministic: only anthocyanins with a phloroglucinol-type A-ring (5,7-dihydroxy substitution) can generate 2,4,6-trihydroxyphenylacetic acid. In contrast, the 3,4,5-trihydroxyphenylacetic acid isomer is a known metabolite of myricetin and other flavonoids with a pyrogallol-type B-ring [2]. These two isomers thus serve as chemically distinct and non-fungible biomarkers for different flavonoid subclasses.

Anthocyanin degradation Biomarker Food chemistry Metabolomics

Synthetic Utility as a Phloroglucinol-Derived Building Block: Orthogonal Reactivity of the Acetic Acid Side Chain

2-(2,4,6-Trihydroxyphenyl)acetic acid offers a unique synthetic handle not available in simpler phloroglucinol derivatives: the acetic acid side chain enables esterification, amidation, and condensation reactions orthogonal to the phenolic hydroxyl groups, which can be independently protected or derivatized [1]. In contrast, 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid) has the carboxyl group directly attached to the aromatic ring, resulting in different decarboxylation susceptibility and reduced conformational flexibility. Phloroglucinol itself lacks the carboxyl functionality entirely, requiring additional synthetic steps to introduce a carbon spacer . This orthogonal reactivity profile has been exploited in patent literature for surface immobilization applications where the trihydroxyphenyl group serves as an adhesion anchor while the carboxylate provides a conjugation handle [2].

Synthetic chemistry Building block Phloroglucinol derivatives Esterification

Optimal Research and Industrial Application Scenarios for 2-(2,4,6-Trihydroxyphenyl)acetic acid Based on Verified Evidence


Scaffold for Anti-Inflammatory Depside Natural Product Analogs Targeting Respiratory Disease

Based on the demonstrated IL-8 inhibitory activity of 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid in cigarette-smoke-treated cells, researchers developing COPD or asthma therapeutics should prioritize the 2,4,6-trihydroxyphenylacetic acid scaffold for the synthesis of novel depside libraries. The HCT116 cytotoxicity data (IC50 = 30 μM) provides a baseline selectivity window for medicinal chemistry optimization [1][2].

Structurally Specific Internal Standard for Anthocyanin Degradation Metabolomics

For food chemistry and metabolomics laboratories studying anthocyanin stability in neutral-pH beverages or during thermal processing, 2,4,6-trihydroxyphenylacetic acid serves as a definitive A-ring degradation marker that is structurally distinct from B-ring fragments (protocatechuic acid) and from pyrogallol-type flavonoid metabolites (3,4,5-trihydroxyphenylacetic acid). Its use as an analytical reference standard enables unambiguous pathway tracing in UPLC-DAD-MS workflows [1].

Trihydroxyphenyl Anchor for Surface Immobilization and Bioconjugation Chemistry

Patent literature establishes that compounds bearing a trihydroxyphenyl group can be oxidized to quinone intermediates for covalent surface immobilization. The acetic acid side chain of 2-(2,4,6-trihydroxyphenyl)acetic acid provides a carboxylate conjugation handle that is spatially separated from the trihydroxyphenyl adhesion domain, enabling orthogonal functionalization strategies for medical device coatings and biosensor surfaces [1].

Comparative Physicochemical Reference for Hydroxyl Positional Isomer SAR Studies

For structure-activity relationship studies investigating how hydroxyl group topology affects antioxidant mechanism, metal chelation, and membrane permeability, 2-(2,4,6-trihydroxyphenyl)acetic acid provides the phloroglucinol-type reference point. Its computed properties (XLogP3-AA = 0.3, TPSA = 98 Ų, HBD = 4) offer a quantitative baseline for benchmarking against the 3,4,5-isomer, 2,3,4-isomer, and dihydroxy analogs in systematic phenotypic screening campaigns [1][2].

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